molecular formula C7H4F5N B2740679 2,4-Difluoro-3-(trifluoromethyl)aniline CAS No. 123973-26-2

2,4-Difluoro-3-(trifluoromethyl)aniline

Cat. No.: B2740679
CAS No.: 123973-26-2
M. Wt: 197.108
InChI Key: HSEHIYFOQRINOP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4F5N. It is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a trifluoromethyl group at the 3rd position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-difluoronitrobenzene with trifluoromethylating agents, followed by reduction of the nitro group to an amine . The reaction conditions often require the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity 2,4-Difluoro-3-(trifluoromethyl)aniline .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted anilines, nitroso compounds, and biaryl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved often include key signaling cascades and metabolic processes that are crucial for cellular function .

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 2,6-Difluoro-4-(trifluoromethyl)aniline
  • 2,4-Difluoro-5-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 2,4-Difluoro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atoms and the trifluoromethyl group can significantly affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions . This uniqueness is leveraged in the design of specialized molecules for targeted applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEHIYFOQRINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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